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Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular

processes, and the transient nature of many of these interactions, particularly within dynamic

signaling pathways, presents a significant challenge for their characterization. The use of

photo-activatable crosslinking amino acids, such as DiZPK (a diazirine-containing lysine

analogue), offers a powerful method to capture these fleeting interactions in their native cellular

environment.[1] DiZPK can be genetically incorporated into a protein of interest (the "bait") at a

specific site.[2] Upon exposure to UV light, the diazirine group forms a highly reactive carbene

that covalently crosslinks with interacting "prey" proteins within a short radius, effectively

"freezing" the protein complex.[3][4]

Subsequent affinity purification of the bait protein allows for the isolation of the entire

crosslinked complex. This approach, coupled with mass spectrometry (AP-MS), enables the

identification of both stable and transient interactors, providing a snapshot of the protein's

interactome at a specific moment. This is particularly valuable for studying dynamic signaling

complexes, such as those involving kinases, where interactions are often rapid and of low

affinity. The covalent capture of these interactions allows for more stringent purification

conditions, reducing the co-purification of non-specific background proteins.

These application notes provide a detailed protocol for the affinity purification of DiZPK

crosslinked protein complexes, from the expression of the DiZPK-containing bait protein to the
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preparation of the purified complexes for mass spectrometry analysis. A representative

example of quantitative data from a related crosslinking affinity purification study is also

presented to illustrate the type of results that can be obtained.

Data Presentation: Representative Interacting
Proteins of the MKK2-MPK4 Signaling Module
The following table presents a selection of interacting proteins identified in a study of the

Arabidopsis thaliana Mitogen-Activated Protein Kinase (MAPK) signaling module, consisting of

MKK2 (MAP Kinase Kinase 2) and MPK4 (MAP Kinase 4). While this particular study utilized

formaldehyde as the crosslinking agent, the data is representative of the type of quantitative

information that can be obtained from a crosslinking affinity purification mass spectrometry (XL-

AP-MS) experiment. The data highlights proteins that were selectively enriched with either the

MKK2 or MPK4 bait proteins.
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Interacting
Protein

Bait Protein UniProt ID
Protein
Function/Cellu
lar Process

Relative
Abundance
(Bait vs.
Control)

PATL1 MKK2 Q9LJE4

PAT-like protein

1, involved in

vesicle-mediated

transport

+

AT1G51700 MKK2 Q9LJE4

Calcium-binding

EF-hand family

protein

+

AT2G42960 MKK2 O80640
F-box/LRR-

repeat protein 17
+

AT3G09870 MKK2 Q9LJE4

Zinc finger

(C3HC4-type

RING finger)

family protein

+

SUMO1 MPK4 P63171

Small ubiquitin-

related modifier

1, involved in

post-translational

modification

+

AT1G18890 MPK4 Q9LJE4
Remorin family

protein
+

AT2G17290 MPK4 O80640
Calmodulin-like

protein 24
+

AT3G50500 MPK4 Q9LJE4

WRKY DNA-

binding protein

33

+

AT5G07180 MPK4 Q9LJE4

NAC domain

containing

protein 83

+
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AT5G41220 MPK4 Q9LJE4

C2 domain-

containing

protein

+

Table adapted from the findings of Leissing et al., 2021, Plant Physiology. The "+" indicates that

the prey proteins were selectively enriched and purified from the bait sample, with their relative

abundance ratios (bait versus control) being significant.

Experimental Protocols
This section provides a detailed methodology for the affinity purification of DiZPK crosslinked

complexes. The workflow is divided into key stages, from the incorporation of DiZPK into the

bait protein to the final elution of the purified complexes.

Part 1: Expression of DiZPK-Containing Bait Protein in
Mammalian Cells
This protocol describes the site-specific incorporation of DiZPK into a protein of interest (POI)

in mammalian cells using the genetic code expansion technology.

Materials:

HEK293T cells (or other suitable mammalian cell line)

DMEM with 10% FBS and 1% penicillin/streptomycin

Plasmid encoding the DiZPK-aminoacyl-tRNA synthetase/tRNA pair

Plasmid encoding the POI with a C-terminal affinity tag (e.g., HA, FLAG) and an in-frame

amber stop codon (TAG) at the desired incorporation site (pCMV-POI-X-TAG-HA)

DiZPK (commercially available)

Transfection reagent (e.g., Lipofectamine 3000)

Opti-MEM

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8075337?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Procedure:

Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1%

penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.

Plasmid Preparation: Prepare the plasmids encoding the DiZPK-synthetase/tRNA and the

tagged POI with the amber stop codon. It is recommended to replace any intrinsic amber

stop codons in the POI gene with ochre (TAA) or opal (TGA) stop codons to avoid read-

through.

Transfection:

Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of

transfection.

On the day of transfection, replace the medium with fresh DMEM without antibiotics.

Prepare the transfection mix in Opti-MEM according to the manufacturer's protocol, using

a 1:1 ratio of the DiZPK-synthetase/tRNA plasmid and the POI-TAG plasmid.

Add the transfection mix to the cells and incubate for 6-8 hours.

DiZPK Incorporation:

After the initial incubation, replace the transfection medium with fresh DMEM containing

10% FBS, 1% penicillin/streptomycin, and the desired final concentration of DiZPK (e.g.,

330 µM).

Incubate the cells for 48-72 hours to allow for protein expression and incorporation of

DiZPK.

Part 2: In Vivo Photo-Crosslinking
This protocol describes the UV irradiation of live cells to induce crosslinking of the DiZPK-

containing bait protein to its interacting partners.

Materials:
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UV crosslinker with 365 nm bulbs

Ice-cold PBS

Cell scrapers

Procedure:

Cell Preparation:

After the incubation period for DiZPK incorporation, place the cell culture dishes on ice.

Aspirate the culture medium and gently wash the cells twice with ice-cold PBS.

Add a thin layer of ice-cold PBS to just cover the cells.

UV Irradiation:

Remove the lid of the culture dish.

Place the dish in a UV crosslinker on a pre-chilled surface.

Irradiate the cells with 365 nm UV light for 15-30 minutes. The optimal irradiation time and

distance from the UV source should be empirically determined.

Cell Harvesting:

Immediately after crosslinking, aspirate the PBS.

Add ice-cold PBS and harvest the cells by scraping.

Transfer the cell suspension to a pre-chilled centrifuge tube.

Pellet the cells by centrifugation at 1,000 x g for 5 minutes at 4°C.

Aspirate the supernatant and the cell pellet can be stored at -80°C or used immediately for

lysis.
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Part 3: Cell Lysis and Lysate Preparation
This protocol describes the lysis of crosslinked cells to release the protein complexes. The

choice of lysis buffer is critical and should be optimized to efficiently solubilize the proteins

while maintaining the integrity of the crosslinked complexes.

Materials:

Lysis Buffer (a starting point could be: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40,

with freshly added protease and phosphatase inhibitor cocktails). For kinase complexes, a

non-denaturing lysis buffer is recommended to preserve interactions.

Dounce homogenizer or sonicator

Microcentrifuge

Procedure:

Cell Lysis:

Resuspend the cell pellet in an appropriate volume of ice-cold lysis buffer (e.g., 500 µL for

a pellet from a 10 cm dish).

Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

For more efficient lysis, the cell suspension can be passed through a Dounce

homogenizer or sonicated on ice.

Clarification of Lysate:

Centrifuge the cell lysate at 16,000 x g for 15 minutes at 4°C to pellet insoluble cellular

debris.

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge

tube. This lysate contains the soluble crosslinked protein complexes.

Protein Quantification:
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Determine the protein concentration of the cleared lysate using a standard protein assay

(e.g., BCA assay).

Part 4: Affinity Purification of Crosslinked Complexes
This protocol describes the immunoprecipitation of the affinity-tagged bait protein and its

crosslinked partners.

Materials:

Antibody-conjugated magnetic beads (e.g., anti-HA or anti-FLAG magnetic beads)

Wash Buffer (typically the same as the lysis buffer)

Elution Buffer (e.g., glycine-HCl pH 2.5, or a specific peptide for competitive elution like

3xFLAG peptide)

Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.5)

Protein LoBind tubes

Magnetic rack

Procedure:

Bead Preparation:

Wash the required amount of antibody-conjugated magnetic beads three times with ice-

cold lysis buffer according to the manufacturer's instructions.

Immunoprecipitation:

Add the cleared lysate (containing a defined amount of total protein, e.g., 1-2 mg) to the

washed beads.

Incubate the lysate-bead mixture on a rotator for 2-4 hours or overnight at 4°C to allow for

the binding of the tagged bait protein to the beads.

Washing:
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Place the tube on a magnetic rack to capture the beads and carefully aspirate the

supernatant (flow-through).

Wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash,

remove all residual buffer.

Elution:

To elute the purified complexes, add an appropriate volume of elution buffer to the beads.

Incubate for 5-10 minutes at room temperature with gentle agitation.

Place the tube on the magnetic rack and transfer the eluate to a new Protein LoBind tube.

If using an acidic elution buffer, immediately neutralize the eluate by adding neutralization

buffer.

Sample Preparation for Mass Spectrometry:

The eluted protein complexes can be prepared for mass spectrometry analysis. This

typically involves reduction, alkylation, and in-solution or in-gel tryptic digestion. The

resulting peptides are then desalted and analyzed by LC-MS/MS.

Visualizations
Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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